Cas no 142327-44-4 (Methyl 2-(3-formylphenyl)acetate)

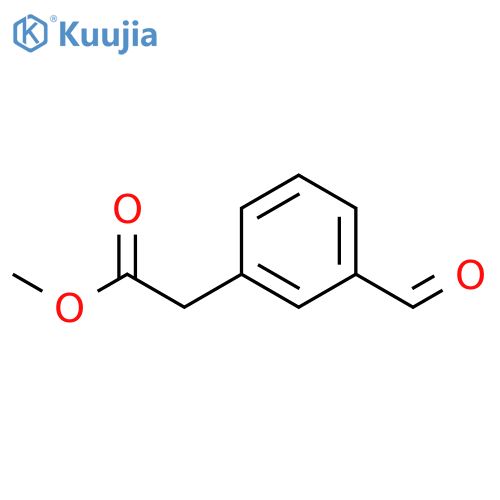

142327-44-4 structure

商品名:Methyl 2-(3-formylphenyl)acetate

CAS番号:142327-44-4

MF:C10H10O3

メガワット:178.184603214264

MDL:MFCD15523582

CID:1011350

PubChem ID:11819590

Methyl 2-(3-formylphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(3-formylphenyl)acetate

- BENZENEACETIC ACID,3-FORMYL-,METHYL ESTER

- methyl 3-formylphenylacetate

- Benzeneacetic acid, 3-formyl-, methyl ester

- methyl(3-formylphenyl)acetate

- Methyl (3-formylphenyl)acetate

- methyl (3-formylphenyl)-acetate

- FFUBFLSGFOHPKF-UHFFFAOYSA-N

- 3-(Methoxycarbonylmethyl)benzaldehyde

- (3-formylphenyl)acetic acid methyl ester

- AK148621

- (3-formylphenyl)-acetic acid methyl ester

- AX8285932

- (3-Formyl-phenyl)-acetic Acid Methyl Ester

- BENZENEACE

- F30550

- Methyl2-(3-formylphenyl)acetate

- EN300-4269241

- MFCD15523582

- SCHEMBL1124720

- DB-319955

- Z1255463385

- 142327-44-4

- AKOS022188473

- CS-0150712

- AS-48364

-

- MDL: MFCD15523582

- インチ: 1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3

- InChIKey: FFUBFLSGFOHPKF-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H])=O

計算された属性

- せいみつぶんしりょう: 178.062994177g/mol

- どういたいしつりょう: 178.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 43.4

Methyl 2-(3-formylphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-100mg |

Methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 100mg |

¥891 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56695-1g |

Methyl2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 1g |

¥2416.0 | 2024-07-18 | |

| Enamine | EN300-4269241-0.25g |

methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 0.25g |

$144.0 | 2023-07-10 | |

| eNovation Chemicals LLC | D533833-5g |

Methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 5g |

$795 | 2024-08-03 | |

| Enamine | EN300-4269241-10.0g |

methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 10.0g |

$1336.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56695-250mg |

Methyl2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 250mg |

¥1208.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-250mg |

Methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 250mg |

¥1560 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-1g |

Methyl 2-(3-formylphenyl)acetate |

142327-44-4 | 95% | 1g |

¥3120 | 2023-04-15 | |

| abcr | AB461426-250 mg |

Methyl 2-(3-formylphenyl)acetate, 95%; . |

142327-44-4 | 95% | 250MG |

€281.50 | 2023-07-18 | |

| abcr | AB461426-1 g |

Methyl 2-(3-formylphenyl)acetate, 95%; . |

142327-44-4 | 95% | 1g |

€497.60 | 2023-07-18 |

Methyl 2-(3-formylphenyl)acetate 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

142327-44-4 (Methyl 2-(3-formylphenyl)acetate) 関連製品

- 23786-13-2(Methyl 4-Methylphenylacetate)

- 101-41-7(Methyl phenylacetate)

- 24021-44-1(Desmethyl Ketoprofen Methyl Ester)

- 96524-70-8(Methyl 2-(4-formylphenyl)acetate)

- 63969-83-5(Methyl 2-(2-formylphenyl)acetate)

- 53088-69-0(Methyl 2-(m-tolyl)acetate)

- 43153-12-4(Ethyl 2-(4-formylphenyl)acetate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142327-44-4)Methyl 2-(3-formylphenyl)acetate

清らかである:99%/99%

はかる:1g/5g

価格 ($):294.0/770.0